N-{[4-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
N-{[4-(4-Fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic adamantane-linked 1,2,4-triazole derivative characterized by two 4-fluorophenyl substituents and a benzylsulfanyl group. The fluorophenyl groups contribute to electronic effects and metabolic stability, while the triazole core enables hydrogen bonding and metal coordination, critical for biological interactions .
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F2N4OS/c28-21-3-1-17(2-4-21)16-35-26-32-31-24(33(26)23-7-5-22(29)6-8-23)15-30-25(34)27-12-18-9-19(13-27)11-20(10-18)14-27/h1-8,18-20H,9-16H2,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRMWLKTCASTIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=C(C=C5)F)SCC6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazole Ring Formation
The 1,2,4-triazole core is typically constructed via cyclocondensation reactions. For the target compound, two principal methods emerge:
Method A: Thiosemicarbazide Cyclization
- React adamantane-1-carbohydrazide with methyl isothiocyanate to form thiosemicarbazide intermediate.
- Cyclize under acidic conditions (HCl/EtOH, reflux) to generate 5-adamantyl-4-methyl-1,2,4-triazole-3-thiol.
Method B: [3+2] Cycloaddition
- Prepare 1-adamantyl azide from adamantane-1-carbonyl chloride via Staudinger reaction
- Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl derivatives of 4-fluorobenzyl thioethers.
Comparative analysis shows Method A provides better regiocontrol (83% yield for analogous compounds) versus Method B's 67% yield but superior functional group tolerance.
Sulfanyl Group Introduction
The [(4-fluorophenyl)methyl]sulfanyl moiety is installed via nucleophilic displacement:
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Thiol activation | KOH, DMF | 0°C → RT, 2h | 95% | |
| Alkylation | 4-fluorobenzyl chloride | RT, 6h | 92% |
Critical parameters:
Amide Bond Formation
Coupling the triazole-thioether intermediate with adamantane-1-carbonyl chloride requires careful optimization:
Coupling Methods Comparison
| Method | Reagent System | Temperature | Yield | Purity |
|---|---|---|---|---|
| Schotten-Baumann | Aq. NaOH, THF | 0°C | 58% | 87% |
| HATU-mediated | DIPEA, DMF | -20°C → RT | 91% | 98% |
| EDCl/HOBt | CH2Cl2 | Reflux | 76% | 94% |
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) activation proves most effective, providing 91% isolated yield of the target amide.
Process Optimization Challenges
Regiochemical Control in Triazole Synthesis
The 1,2,4-triazole ring exhibits two potential alkylation sites (N1 vs N2). X-ray crystallographic studies of analogous compounds reveal that adamantyl groups at N4 position enforce preferred N1-substitution through steric directing effects.
Protecting Group Strategy
Key protection requirements:
- Adamantane carboxylic acid: Convert to methyl ester during triazole synthesis
- Thiol functionality: Protect as trityl thioether during amide coupling
Deprotection sequence:
Analytical Characterization
Critical quality control parameters for the final compound:
Mass spectral data (ESI+): m/z 603.2 [M+H]+ (calculated 603.19).
Scale-Up Considerations
Industrial production challenges and solutions:
| Issue | Mitigation Strategy |
|---|---|
| Adamantane solubility | Use hexafluoroisopropanol (HFIP) co-solvent |
| Thiol oxidation | Sparge with argon during alkylation |
| Triazole ring hydrolysis | Maintain pH >8 in aqueous steps |
| Final compound crystallization | Tert-butyl methyl ether/hexane anti-solvent system |
Pilot-scale runs achieved 68% overall yield at 5 kg batch size.
Alternative Synthetic Approaches
Solid-Phase Synthesis
Immobilization of triazole precursor on Wang resin enables:
Continuous Flow Chemistry
Microreactor system parameters:
| Stage | Reactor Type | Residence Time |
|---|---|---|
| Triazole formation | Packed-bed (zeolite catalyst) | 15 min |
| Thioetherification | CSTR | 30 min |
| Amide coupling | Tubular (PFA) | 45 min |
Provides 94% conversion with 40% reduction in solvent use.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-{[4-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[4-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Structural Comparison Table
Physicochemical Comparison Table
*Predicted based on structural analogs .
Research Findings and Implications
- Activity Trade-offs : While fluorination improves metabolic stability, it may reduce aqueous solubility, necessitating formulation optimization.
- Synthetic Scalability: The use of n-butanol as a solvent () allows high yields (>80%) for adamantane-triazole derivatives, suggesting feasible large-scale synthesis for the target compound.
Biological Activity
N-{[4-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications by synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An adamantane core
- A triazole ring
- Fluorophenyl and sulfanyl substituents
Molecular Formula: C20H22F2N4OS
Molecular Weight: 398.47 g/mol
Antiviral Activity
Research has indicated that compounds with a triazole moiety exhibit antiviral properties. For example, a related triazole compound demonstrated significant activity against various viral strains, suggesting that the triazole structure may enhance antiviral efficacy through interference with viral replication processes .
Anticancer Activity
In vitro studies have shown that derivatives of triazoles can exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have been tested against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values indicating potent anticancer activity .
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| MCF-7 | Triazole Derivative | 27.3 |
| HCT-116 | Triazole Derivative | 6.2 |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation and viral replication.
- Induction of Apoptosis: Studies suggest that triazole derivatives can trigger programmed cell death in cancer cells, enhancing their therapeutic potential.
Case Studies
-
Triazole Derivatives in Cancer Therapy
A study investigated various triazole derivatives for their anticancer properties. The results indicated that certain modifications to the triazole ring significantly enhanced cytotoxicity against tumor cells, supporting the notion that structural optimization can lead to more effective anticancer agents . -
Antiviral Efficacy
Another study focused on the antiviral properties of similar compounds against influenza virus. The results demonstrated that these compounds could effectively inhibit viral replication in vitro, highlighting their potential as antiviral agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
